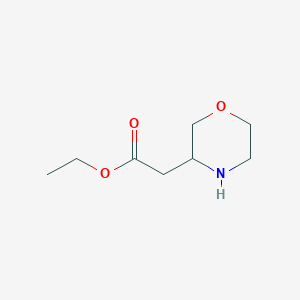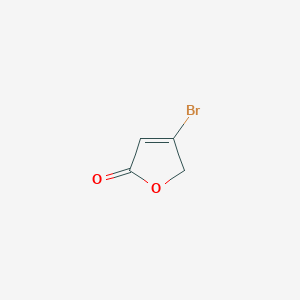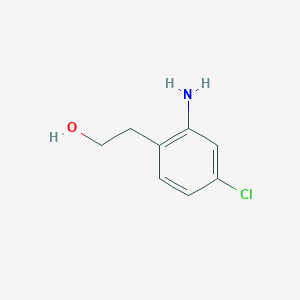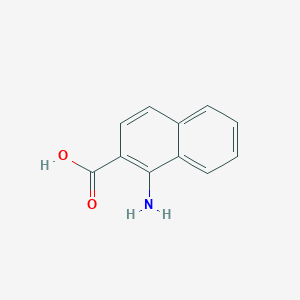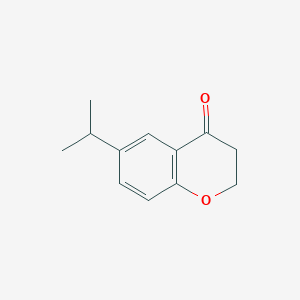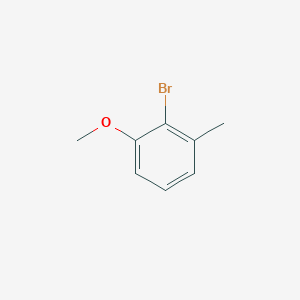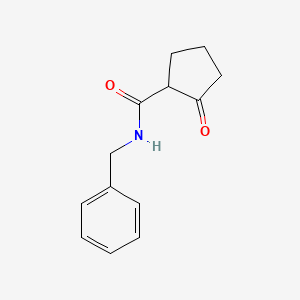![molecular formula C12H15N3 B1279755 [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine CAS No. 1185056-93-2](/img/structure/B1279755.png)
[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine
Vue d'ensemble
Description
“[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” is a pyrazole-based ligand. Pyrazole-based ligands have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Synthesis Analysis
The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” was characterized by 1H-NMR and 13C-NMR .Chemical Reactions Analysis
The ligands were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts . Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” include a molecular weight of 288.22 .Applications De Recherche Scientifique
Insecticidal and Antibacterial Potential
- [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine derivatives have shown potential in insecticidal and antibacterial applications. In a study by Deohate and Palaspagar (2020), pyrazole derivatives exhibited significant activity against Pseudococcidae insects and certain microorganisms, indicating their utility in pest control and infection prevention (Deohate & Palaspagar, 2020).
Metal Complex Formation
- Pyrazolyl ligands, including [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine, are used to form metal complexes. Massoud et al. (2015) demonstrated the synthesis of mononuclear complexes with metals like cobalt, nickel, and copper using pyrazole-based ligands. These complexes were studied for their structural characteristics and potential applications in catalysis and material science (Massoud et al., 2015).
Antimicrobial Activity
- Compounds containing the [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine moiety have been researched for their antimicrobial properties. Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives and tested their effectiveness against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Sharma et al., 2017).
Polymer Modification
- Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels using amine compounds, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine. This modification enhanced the thermal stability and biological activities of the polymers, suggesting applications in material science and biotechnology (Aly & El-Mohdy, 2015).
Orientations Futures
The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” and similar compounds could have potential applications in the field of catalysis.
Propriétés
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVOENCSXHJOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



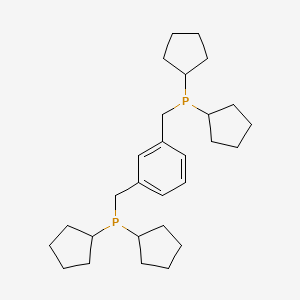
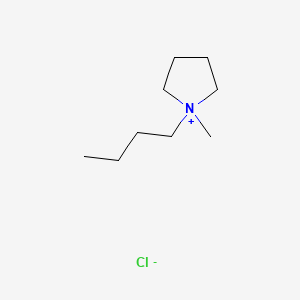
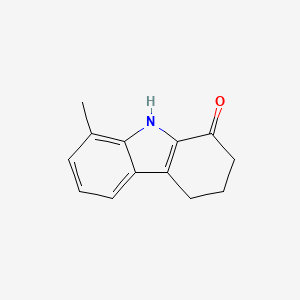
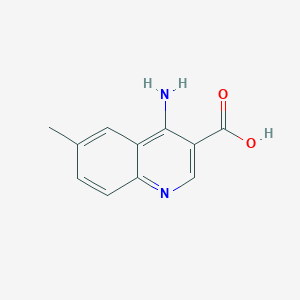
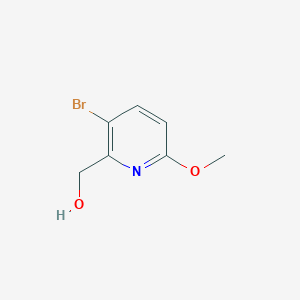

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)
